Adenosine, 5'-phosphoric acid

Beschreibung

Fundamental Significance of Deoxynucleotides in Biological Systems

Deoxynucleotides are the monomeric units that constitute the long polymer chains of DNA. ncert.nic.infiveable.me Each deoxynucleotide is composed of three distinct components: a nitrogenous base, a deoxyribose sugar, and one or more phosphate (B84403) groups. fiveable.me The defining feature of a deoxynucleotide is the deoxyribose sugar, which lacks a hydroxyl (-OH) group at the 2' carbon position of the pentose (B10789219) ring, distinguishing it from the ribose sugar found in ribonucleotides, the building blocks of RNA. wikipedia.org

There are four primary types of deoxynucleotides, distinguished by their nitrogenous base: deoxyadenosine (B7792050) triphosphate (dATP), deoxyguanosine triphosphate (dGTP), deoxycytidine triphosphate (dCTP), and deoxythymidine triphosphate (dTTP). fiveable.me These molecules are the direct precursors used by enzymes called DNA polymerases to synthesize new DNA strands. ncert.nic.in The sequence of these bases along the DNA backbone encodes the genetic instructions necessary for the development, functioning, growth, and reproduction of all known organisms and many viruses.

The process of DNA replication is paramount for cell division, ensuring that each new daughter cell receives a complete and accurate copy of the genetic material. The fidelity of this process is critically dependent on the balanced supply and correct incorporation of deoxynucleotides. nih.gov Consequently, the synthesis and metabolism of deoxynucleotides are tightly regulated processes within the cell. These molecules are not only crucial for DNA replication but also play vital roles in DNA repair mechanisms, which constantly work to correct damage to the DNA molecule, thereby maintaining genomic stability.

Overview of 2'-Deoxyadenosine-5'-monophosphate's Central Role in Deoxyribonucleic Acid Metabolism

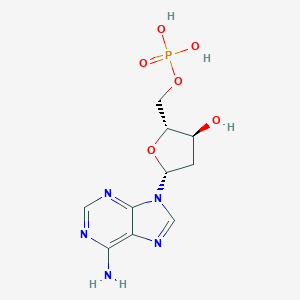

2'-Deoxyadenosine-5'-monophosphate (B52560) (dAMP) is a specific type of deoxynucleotide, characterized by the purine (B94841) base adenine (B156593). wikipedia.orgnih.gov It is a fundamental metabolite found in virtually all forms of life, from bacteria like Escherichia coli to humans. nih.gov dAMP's primary role is to serve as a precursor for the synthesis of deoxyadenosine triphosphate (dATP), one of the four essential building blocks for DNA. mdpi.com

The metabolic journey of dAMP is a key aspect of DNA metabolism. It can be formed through various pathways. One significant pathway involves the phosphorylation of deoxyadenosine by deoxyadenosine kinase to produce dAMP. nih.gov In some metabolic routes, deoxyadenosine can first be deaminated to deoxyinosine, which is then converted to deoxyinosine monophosphate (dIMP) and subsequently to dAMP. nih.gov

Once formed, dAMP undergoes two successive phosphorylation steps to become dATP. First, dAMP is phosphorylated to deoxyadenosine diphosphate (B83284) (dADP) by an enzyme called deoxynucleoside monophosphate kinase. mdpi.com Subsequently, dADP is phosphorylated to dATP by nucleoside diphosphate kinase. nih.govmdpi.com This final product, dATP, is then utilized by DNA polymerase during the process of DNA replication and repair. ncert.nic.in

The regulation of intracellular dAMP levels, and consequently dATP, is crucial for cellular function. An imbalance in the pool of deoxynucleotides can lead to mutations and genomic instability. nih.gov Research has also utilized dAMP and its derivatives to study the intricate details of DNA synthesis and the mechanisms of DNA damage and repair. chemicalbook.commedchemexpress.comcaymanchem.com For instance, studies have investigated the incorporation of dAMP opposite damaged DNA bases, such as oxidized forms of guanine (B1146940), to understand the molecular basis of mutations. nih.gov

Table 1: Chemical Properties of 2'-Deoxyadenosine-5'-monophosphate (dAMP)

| Property | Value | Source |

|---|---|---|

| IUPAC Name | [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | wikipedia.orgnih.gov |

| Molecular Formula | C₁₀H₁₄N₅O₆P | nih.govchemicalbook.com |

| Molecular Weight | 331.22 g/mol | wikipedia.orgnih.gov |

| CAS Number | 653-63-4 | nih.govchemicalbook.com |

| Physical Description | Crystalline Powder, Solid | nih.govchemicalbook.com |

| Melting Point | 148 °C | nih.govsigmaaldrich.com |

| Water Solubility | Soluble | chemicalbook.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O6P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWCHTKSEGGWEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

653-63-4 | |

| Record name | dAMP | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dAMP | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

De Novo Biosynthesis Pathways of 2 Deoxyadenosine 5 Monophosphate

Precursor Utilization in Purine (B94841) Nucleotide Synthesis

The de novo synthesis of purines builds the nucleotide structure upon a ribose-5-phosphate (B1218738) foundation. wikipedia.org The pathway utilizes several basic molecules, including five molecules of ATP, two of glutamine, two of formate, one of glycine, one of aspartate, and one of carbon dioxide to generate a single molecule of IMP. nih.gov

The journey of purine synthesis commences with Ribose-5-phosphate (R5P), a product of the pentose (B10789219) phosphate (B84403) pathway. wikipedia.orgyoutube.com R5P is then activated through its conversion to 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP). wikipedia.orglibretexts.org This reaction is catalyzed by the enzyme Ribose-phosphate diphosphokinase, also known as PRPP synthetase. wikipedia.orgyoutube.com The enzyme transfers the diphosphoryl (pyrophosphate) group from an ATP molecule to the C-1 hydroxyl group of R5P, yielding PRPP and AMP. nih.govencyclopedia.pub This step is crucial as PRPP is not only committed to purine synthesis but also serves as a precursor for pyrimidine (B1678525) nucleotide synthesis and salvage pathways. wikipedia.orgwikipedia.org

The formation of IMP from PRPP is a ten-step process catalyzed by six different enzymes in higher organisms. nih.gov This sequence begins with the construction of an imidazole (B134444) ring on the phosphoribosyl unit. nih.gov

Table 1: Overview of Phosphoribosyl Pyrophosphate Synthetase (PRPS) Reaction

| Feature | Description |

| Enzyme | Phosphoribosyl Pyrophosphate Synthetase (PRPS) / Ribose-phosphate diphosphokinase |

| EC Number | 2.7.6.1 |

| Substrates | Ribose-5-phosphate (R5P), ATP |

| Products | Phosphoribosyl Pyrophosphate (PRPP), AMP |

| Cofactor | Mg2+ |

| Activator | Inorganic Phosphate (Pi) |

| Inhibitors | Purine ribonucleotides (e.g., ADP, GMP, AMP) |

| Pathway | De Novo Purine Synthesis, Pyrimidine Synthesis, Salvage Pathways |

Following the synthesis of PRPP, the first committed step of the de novo purine pathway is the formation of 5-phospho-D-ribosylamine (PRA). This reaction is catalyzed by amidophosphoribosyltransferase, which transfers the amino group from glutamine to PRPP. wikipedia.orgwikipedia.org

The pathway continues with the formylation of GAR to produce formylglycinamide ribonucleotide (FGAR). This reaction is catalyzed by phosphoribosylglycinamide formyltransferase, which adds a formyl group from 10-formyltetrahydrofolate to the amino group of GAR. wikipedia.org

The subsequent step is catalyzed by Phosphoribosylformylglycinamidine synthase (PFAS), also known as FGAM synthase. uniprot.orgwikipedia.org This enzyme is responsible for the fourth step in the de novo purine synthesis pathway. nih.gov It catalyzes the ATP-dependent conversion of N2-formyl-N1-(5-phospho-D-ribosyl)glycinamide (FGAR) and glutamine to produce 2-(formamido)-N1-(5-phospho-D-ribosyl)acetamidine (FGAM), glutamate, and ADP. wikipedia.orgwikipedia.org In many organisms, this enzyme is a large, single polypeptide, while in others it exists as a multi-subunit complex. ebi.ac.uk

Table 2: Key Enzymes in the Initial Steps of IMP Biosynthesis

| Step | Enzyme Name | EC Number | Substrates | Products |

| 1 | Amidophosphoribosyltransferase | 2.4.2.14 | PRPP, Glutamine, H₂O | PRA, Glutamate, PPi |

| 2 | Phosphoribosylamine-glycine ligase (GARS) | 6.3.4.13 | PRA, Glycine, ATP | GAR, ADP, Pi |

| 3 | Phosphoribosylglycinamide formyltransferase | 2.1.2.2 | GAR, 10-formyl-THF | FGAR, THF |

| 4 | Phosphoribosylformylglycinamidine synthase (PFAS) | 6.3.5.3 | FGAR, Glutamine, ATP, H₂O | FGAM, Glutamate, ADP, Pi |

After several more enzymatic steps, which include ring closure to form the imidazole ring, carboxylation, and addition of an aspartate-derived amino group, the pathway reaches the final stages of IMP synthesis. The last two steps are catalyzed by a bifunctional enzyme known as Inosine (B1671953) Monophosphate (IMP) synthase or ATIC. This enzyme possesses both 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase and IMP cyclohydrolase activities. nih.gov

First, the AICAR transformylase activity catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to AICAR, forming 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR). The second function, IMP cyclohydrolase, then catalyzes the final ring closure of FAICAR, which involves the elimination of a water molecule to form the complete purine ring system of Inosine Monophosphate (IMP). wikipedia.orgwikipedia.org IMP represents a critical branch point, as it is the direct precursor for the synthesis of both AMP and GMP. nih.govpixorize.com The conversion of IMP to AMP is a two-step process that ultimately leads to the formation of adenosine-based ribonucleotides, which can then be reduced to deoxyribonucleotides like 2'-deoxyadenosine-5'-monophosphate (B52560) for DNA synthesis. nih.govnih.gov

Initial Steps from PRPP to Inosine Monophosphate (IMP)

Branch Point Metabolism from IMP to Adenosine (B11128) Monophosphate (AMP)

The synthesis of AMP from the intermediate IMP involves a two-step process that commits the purine ring to the adenosine lineage. This pathway requires energy in the form of guanosine (B1672433) triphosphate (GTP) and an amino group from the amino acid aspartate.

The first committed step in the conversion of IMP to AMP is catalyzed by the enzyme adenylosuccinate synthetase (AdSS). wikipedia.orgnih.govuniprot.org This enzyme facilitates the condensation of inosine monophosphate (IMP) with L-aspartate. wikipedia.org The reaction is energetically driven by the hydrolysis of GTP to guanosine diphosphate (B83284) (GDP) and inorganic phosphate (Pi). wikipedia.orgwikipedia.org The use of GTP, rather than ATP, as the energy source is a key regulatory feature of purine metabolism, helping to balance the pools of adenine (B156593) and guanine (B1146940) nucleotides. The product of this reaction is N6-(1,2-dicarboxyethyl)-AMP, more commonly known as adenylosuccinate or succinyl-adenosine monophosphate (S-AMP). wikipedia.orgwikipedia.org

The mechanism involves a phosphoryl transfer from GTP to the 6-oxygen of IMP, forming a highly reactive 6-phosphoryl-IMP intermediate. nih.gov Subsequently, the enzyme catalyzes the nucleophilic attack by the α-amino group of L-aspartate, which displaces the phosphoryl group to form adenylosuccinate. nih.gov The activity of AdSS is subject to feedback inhibition by the final product of the pathway, AMP, which helps to regulate its own synthesis. wikipedia.orgproteopedia.org

Table 1: Adenylosuccinate Synthetase (AdSS) Reaction Summary

| Reactants | Enzyme | Products | Energy Source |

|---|

The second and final step in this branch pathway is the conversion of the newly formed adenylosuccinate into AMP. This reaction is catalyzed by the enzyme adenylosuccinate lyase (ADSL). wikipedia.orgnih.gov

Adenylosuccinate lyase removes the carbon skeleton of the aspartate that was added in the previous step, releasing it as fumarate (B1241708). wikipedia.orgcaymanchem.com This elimination reaction results in the formation of adenosine monophosphate (AMP). nih.gov Notably, adenylosuccinate lyase is an example of enzyme sharing, as it also catalyzes a step earlier in the de novo purine synthesis pathway, the conversion of succinylaminoimidazole carboxamide ribotide (SAICAR) to aminoimidazole carboxamide ribotide (AICAR). nih.gov The fumarate produced in this reaction can enter the citric acid cycle, linking purine nucleotide synthesis with central carbon metabolism.

Conversion of Adenosine Monophosphate to 2'-Deoxyadenosine-5'-monophosphate

The formation of deoxyadenonucleotides from ribonucleotides does not occur at the monophosphate level. First, AMP is phosphorylated to adenosine diphosphate (ADP) by kinases. The key event is the reduction of the ribose sugar to deoxyribose, a reaction that acts on the nucleoside diphosphate. wikipedia.orgyoutube.com

The enzyme responsible for converting ribonucleotides to deoxyribonucleotides is ribonucleotide reductase (RNR). nih.govwikipedia.org RNR catalyzes the reduction of the 2'-hydroxyl group on the ribose ring of all four nucleoside diphosphates (ADP, GDP, CDP, and UDP) to produce their corresponding deoxyribonucleoside diphosphates (dADP, dGDP, dCDP, and dUDP). wikipedia.orgacs.org

The reaction mechanism is complex, proceeding via a free radical mechanism. youtube.com For the class Ia RNR found in humans, the enzyme is composed of two subunits, α (also called R1) and β (also called R2). acs.org The α subunit contains the catalytic site and allosteric regulatory sites, while the β subunit houses a stable tyrosyl radical essential for initiating the catalytic cycle. acs.org During catalysis, the radical is transferred over a long distance from the β to the α subunit, where it generates a transient thiyl radical on a cysteine residue in the active site. nih.gov This cysteine radical initiates the reduction of the ribose ring. nih.gov The electrons required for the reduction are ultimately donated by NADPH via a transport chain involving the proteins thioredoxin and thioredoxin reductase. youtube.com The resulting 2'-deoxyadenosine (B1664071) diphosphate (dADP) can then be dephosphorylated to yield 2'-Deoxyadenosine-5'-monophosphate (dAMP) or further phosphorylated to dATP for DNA synthesis.

To ensure a balanced supply of all four deoxyribonucleotides (dNTPs) for high-fidelity DNA synthesis, the activity and substrate specificity of RNR are tightly controlled by a sophisticated allosteric mechanism. nih.govelifesciences.org The α subunit of RNR has two distinct allosteric sites: a primary activity site (A-site) and a substrate specificity site (S-site). nih.govwikipedia.org

Activity Regulation (A-Site): The binding of ATP to the activity site turns the enzyme ON, activating it for catalysis. wikipedia.org Conversely, the binding of deoxyadenosine (B7792050) triphosphate (dATP), the end-product of this specific pathway, to the activity site acts as a potent general inhibitor, shutting the enzyme OFF. wikipedia.orgnih.gov This feedback inhibition prevents the overproduction of deoxyribonucleotides. High levels of dATP can induce the formation of an inactive hexameric ring structure of the α subunits, preventing the necessary interaction with the β subunit. acs.orgnih.gov

Substrate Specificity Regulation (S-Site): The nucleotide bound to the specificity site determines which ribonucleotide substrate can enter the catalytic site. This ensures a balanced output of the different dNTPs.

When ATP or dATP is bound to the S-site, RNR is signaled to reduce the pyrimidine nucleotides, CDP and UDP. wikipedia.orgacs.org

The binding of deoxythymidine triphosphate (dTTP) to the S-site signals for the reduction of the purine GDP. wikipedia.org

The binding of deoxyguanosine triphosphate (dGTP) to the S-site promotes the reduction of the purine ADP. wikipedia.org

This intricate regulatory network ensures that the cell maintains the appropriate relative concentrations of the four dNTPs, which is crucial for maintaining genomic integrity during DNA replication and repair. nih.gov

| Specificity Site (S-Site) | dGTP | Modulates | Favors reduction of ADP |

2 Deoxyadenosine 5 Monophosphate As a Damage Associated Molecular Pattern Damp

Origins and Nature of DNA-Derived DAMPs

When cells undergo stress or injury, their internal components, which are normally hidden from the immune system, can be released into the extracellular space. nih.gov Nucleic acids, both from the nucleus and mitochondria, are potent activators of the immune system when found outside of their usual cellular compartments. researchgate.netdoaj.org

Under normal conditions, genomic DNA is confined within the cell's nucleus. However, upon cell death or damage, it can be released into the extracellular environment. nih.gov This extracellular self-DNA is recognized by the immune system as an endogenous danger signal. nih.govnih.gov Studies have shown that mammalian DNA can stimulate macrophages to produce and release complement factor B, a key component of the alternative complement pathway, which contributes to tissue damage following sterile injuries like ischemia-reperfusion. nih.govnih.gov This response is triggered independently of common DNA sensors like Toll-like receptor 9 (TLR9) but involves other signaling pathways. nih.gov The release of nuclear DAMPs, such as DNA fragments, is a characteristic feature of certain types of cell death, including apoptosis, which involves chromatin condensation and DNA fragmentation. nih.gov

Mitochondria, the powerhouses of the cell, contain their own genetic material, mitochondrial DNA (mtDNA). cd-genomics.comwikipedia.org Due to the endosymbiotic theory of their origin from bacteria, mtDNA retains several prokaryotic features that make it highly immunogenic when released from the mitochondria. wikipedia.orgportlandpress.com It is now recognized as a key DAMP that can trigger and sustain inflammation when it is misplaced into the cytosol or the extracellular space. portlandpress.comunibo.it Elevated levels of circulating mtDNA have been linked to the severity of conditions like systemic inflammatory response syndrome (SIRS) and multiple organ dysfunction syndrome (MODS) in severely injured patients. nih.gov The release of mtDNA can activate various pattern recognition receptors (PRRs), including Toll-like receptor 9 (TLR9), the NLRP3 inflammasome, and the cGAS-STING pathway, leading to the production of pro-inflammatory cytokines. portlandpress.comresearchgate.netnih.gov

The potent immunostimulatory capacity of mtDNA stems from its unique structural characteristics, which distinguish it from nuclear DNA and resemble bacterial DNA. portlandpress.comnih.gov

Circular Structure : Unlike the linear structure of nuclear DNA, human mtDNA is a small, circular, double-stranded molecule. cd-genomics.comportlandpress.comyoutube.com

Size : The human mitochondrial genome is compact, containing about 16,500 base pairs. cd-genomics.comyoutube.com

Unmethylated CpG Motifs : mtDNA is rich in unmethylated CpG dinucleotide repeats, a feature common in bacterial DNA but rare in vertebrate genomic DNA, where CpG sites are often methylated. nih.govovid.com These unmethylated CpG motifs are potent ligands for TLR9, a key pattern recognition receptor of the innate immune system. portlandpress.comnih.gov

Lack of Histones : mtDNA is not protected by histone proteins, which shield nuclear DNA. cd-genomics.com This lack of protection makes it more susceptible to damage. cd-genomics.com

| Feature | Mitochondrial DNA (mtDNA) | Nuclear DNA (nDNA) |

| Structure | Circular, double-stranded cd-genomics.comportlandpress.com | Linear, double-stranded cd-genomics.com |

| Size | ~16,569 base pairs youtube.comyoutube.com | ~3.2 billion base pairs |

| CpG Methylation | Largely unmethylated nih.govovid.com | Heavily methylated |

| Associated Proteins | Lacks histones cd-genomics.com | Complexed with histones |

| Inheritance | Maternally inherited cd-genomics.comyoutube.com | Biparental inheritance |

Inflammation is often associated with oxidative stress, a condition characterized by an increase in reactive oxygen species (ROS). nih.govovid.com Mitochondria are a major source of ROS, and mtDNA's proximity to this source, coupled with its lack of protective histones and less efficient repair mechanisms, makes it highly vulnerable to oxidative damage. cd-genomics.comnih.gov This results in oxidized mtDNA (Ox-mtDNA), which has been shown to be an even more potent immunostimulant than its native form. nih.govnih.gov

Oxidative damage primarily leads to the accumulation of lesions such as 8-oxo-7,8-dihydroguanine (8-oxoG). nih.govovid.com Studies have demonstrated that mtDNA containing elevated levels of 8-oxoG lesions has an increased capacity to activate plasmacytoid dendritic cells (pDCs). nih.govovid.com This enhanced activation leads to a greater up-regulation of maturation markers and increased production of pro-inflammatory cytokines like TNF-α and IL-8. nih.govovid.com When released into the cytosol, fragmented Ox-mtDNA can activate the NLRP3 inflammasome and the cGAS–STING signaling pathway, inducing the production of type I interferons and other inflammatory mediators. nih.gov This suggests that oxidative modification converts mtDNA into a powerful alarmin that can transform beneficial, transient inflammation into a sustained and potentially pathological immune response. nih.gov

| mtDNA Form | Immunostimulatory Effect on Plasmacytoid Dendritic Cells (pDCs) |

| Native mtDNA | Upregulates expression of CD86, CD83, HLA-DQ; Increases TNF-α and IL-8 production. nih.govovid.com |

| Oxidized mtDNA | Shows more potent effects than native mtDNA in upregulating cell surface markers and cytokine production. nih.govovid.com |

Mitochondrial DNA (mtDNA) as a Potent DAMP

Cellular Mechanisms of DAMP Release

DAMPs, including DNA-derived molecules, are released into the extracellular environment through various mechanisms, which can be broadly categorized as passive or active. nih.govnih.gov The specific mode of release often depends on the type of cellular stress or the form of cell death. portlandpress.com

Programmed cell death is a regulated process essential for tissue homeostasis. However, certain forms of cell death result in the loss of plasma membrane integrity, leading to the passive release of intracellular contents, including DAMPs. nih.govportlandpress.com

Necrosis, a form of cell death typically caused by extreme physical or chemical insults, is characterized by cell swelling and plasma membrane rupture, leading to the indiscriminate release of cellular components. nih.gov However, even regulated forms of cell death can lead to DAMP release. nih.govresearchgate.net Apoptosis, often considered a non-inflammatory form of cell death, can lead to the release of nuclear DAMPs following DNA fragmentation. researchgate.netnih.gov If apoptotic cells are not cleared efficiently by phagocytes, they can undergo secondary necrosis, resulting in the massive release of DAMPs. portlandpress.com

Other forms of programmed necrosis, such as necroptosis and pyroptosis, are inherently inflammatory and are significant contributors to DAMP release. nih.govportlandpress.com For instance, pyroptosis involves the formation of pores in the cell membrane by gasdermin proteins, which not only leads to cell lysis but also allows for the release of DAMPs like mtDNA and IL-1β. nih.govmdpi.com The fragment length of circulating cell-free DNA (cfDNA) can sometimes indicate its origin; cfDNA from apoptotic cells is typically around 180 base pairs, while that from necrotic cells can be much larger. nih.gov

Active Secretion Mechanisms from Stressed Cells

Beyond passive release from dying cells, some DAMPs can be actively secreted by stressed but still viable cells. While the active secretion of ATP through various channels and exocytosis is well-documented, direct evidence for the specific active secretion of dAMP is less established. nih.govresearchgate.net However, stressed cells are known to release purine (B94841) metabolites. researchgate.net It is plausible that under certain stress conditions, mechanisms that transport nucleotides and nucleosides across the plasma membrane could contribute to the extracellular pool of dAMP.

Recognition by Pattern Recognition Receptors (PRRs)

Once in the extracellular space, DAMPs are recognized by Pattern Recognition Receptors (PRRs) on immune and other cells, initiating signaling cascades that lead to inflammation and tissue repair. mdpi.comwikipedia.org

Toll-like Receptors (TLRs), with Emphasis on TLR9 Interaction

Toll-like receptors (TLRs) are a major class of PRRs that recognize a wide range of PAMPs and DAMPs. nih.gov TLR9 is an endosomal receptor that is well-known for its ability to recognize microbial DNA, particularly sequences containing unmethylated CpG motifs. nih.govresearchgate.net However, emerging evidence indicates that TLR9 can also be activated by self-DNA, especially when it is present in the endosomal compartment. frontiersin.org

The recognition of DNA by TLR9 is not solely dependent on specific CpG sequences. Studies have shown that the deoxyribose backbone of DNA itself can contribute to TLR9 binding and activation in a sequence-independent manner. frontiersin.org This suggests that fragments of self-DNA released during cell death, which are rich in dAMP, can serve as endogenous ligands for TLR9. The acidic environment of the endosome is crucial for the proteolytic processing of TLR9 and for its subsequent binding to DNA. researchgate.net While the interaction of TLR9 with larger DNA fragments is well-established, the direct binding and activation of TLR9 by monomeric dAMP is an area of ongoing investigation. However, as a fundamental component of the DNA backbone, dAMP contributes to the molecular pattern recognized by TLR9.

| Receptor | Ligand(s) | Cellular Location | Key Downstream Signaling |

| TLR9 | Unmethylated CpG DNA, self-DNA fragments. nih.govfrontiersin.org | Endosomes. frontiersin.org | MyD88-dependent pathway, leading to NF-κB and IRF7 activation. frontiersin.org |

Cytosolic DNA Sensors, including cGAS and STING Pathway Activation

The cytoplasm is normally kept free of DNA; therefore, its presence acts as a potent danger signal. The primary mechanism for detecting cytosolic DNA involves the cyclic guanosine (B1672433) monophosphate (GMP)–adenosine (B11128) monophosphate (AMP) synthase (cGAS). nih.gov cGAS is a ubiquitously expressed enzyme that functions as a direct sensor of double-stranded DNA (dsDNA) in the cytoplasm, irrespective of its sequence. nih.govresearchgate.net Upon binding to dsDNA—a polymer of which 2'-Deoxyadenosine-5'-monophosphate (B52560) is a constituent building block—cGAS undergoes a conformational change that activates its enzymatic function. researchgate.netnih.gov

Activated cGAS synthesizes a second messenger molecule, cyclic GMP-AMP (cGAMP), from ATP and GTP. researchgate.netnih.gov This cGAMP molecule then binds to the adaptor protein known as the stimulator of interferon genes (STING), which is located on the membrane of the endoplasmic reticulum. researchgate.netfrontiersin.org The binding of cGAMP induces a significant conformational change in STING, leading to its activation and translocation from the endoplasmic reticulum to the Golgi apparatus. researchgate.net In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). frontiersin.orgnih.gov Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-I). nih.govasm.org Simultaneously, STING activation can also lead to the activation of the nuclear factor-κB (NF-κB) pathway, inducing the production of various pro-inflammatory cytokines. frontiersin.orgresearchgate.net

| Sensor / Pathway Component | Ligand | Location | Key Downstream Effectors |

| cGAS | Cytosolic dsDNA | Cytosol | Synthesis of cGAMP |

| STING | cGAMP | Endoplasmic Reticulum | TBK1, IRF3, IKK |

| TBK1 | Recruited by STING | Cytosol | Phosphorylation of IRF3 |

| IRF3 | Phosphorylated by TBK1 | Cytosol -> Nucleus | Induction of Type I Interferons |

| NF-κB | Activated by STING pathway | Cytosol -> Nucleus | Induction of Pro-inflammatory Cytokines |

Other Receptors Involved in DNA DAMP Recognition (e.g., DAI)

While the cGAS-STING pathway is a central axis for cytosolic DNA sensing, other receptors also contribute to this process. One of the first identified cytosolic DNA sensors was the DNA-dependent activator of IFN-regulatory factors (DAI), also known as ZBP1. researchgate.netnih.gov DAI can recognize cytosolic dsDNA, including self-DNA released from damaged cells, and subsequently trigger immune responses. researchgate.netnih.gov Upon binding DNA, DAI is thought to activate the IRF3 and NF-κB transcription factors, leading to the production of type I interferons and other inflammatory cytokines. researchgate.netnih.gov

Downstream Signaling Cascades and Immunological Consequences

The recognition of DAMPs derived from DNA, which is composed of units like 2'-Deoxyadenosine-5'-monophosphate, by cytosolic sensors initiates a cascade of signaling events with profound immunological consequences. These outcomes range from the acute induction of inflammation to long-term immunomodulation.

Induction of Innate Immune Responses and Inflammatory Pathways

The activation of DNA sensing pathways like cGAS-STING and DAI culminates in the rapid induction of innate immune responses. frontiersin.orgdoaj.org The primary effectors of this response are the transcription factors NF-κB and IRF3. nih.gov

NF-κB Activation : This pathway drives the expression of a wide array of pro-inflammatory cytokines, such as tumor necrosis factor (TNF), interleukin-6 (IL-6), and interleukin-1β (IL-1β). frontiersin.org These cytokines recruit immune cells like neutrophils and macrophages to the site of damage, promoting inflammation. curiouskocab.com

IRF3 Activation : This leads to the robust production of type I interferons (IFN-α/β). nih.govnih.gov Type I IFNs establish an "antiviral-like" state in surrounding cells and are potent activators of various immune cells, linking the initial innate response to a subsequent adaptive immune response. youtube.com

Together, these signaling pathways ensure that the presence of misplaced self-DNA is met with a powerful, localized inflammatory state designed to clear cellular debris and initiate tissue repair. nih.govnih.gov

Contribution to Sterile Inflammation

Sterile inflammation is an inflammatory response triggered by non-infectious stimuli, such as physical trauma, ischemia, or chemical injury. curiouskocab.comnih.gov A key driver of sterile inflammation is the release of DAMPs from damaged or dying cells. curiouskocab.comfrontiersin.org Self-DNA released into the extracellular space or cytoplasm is a primary DAMP in this context. curiouskocab.com

When tissues are damaged, cells undergo messy, necrotic death, spilling their intracellular contents, including nuclear and mitochondrial DNA. nih.govmdpi.com This DNA is then sensed by pattern recognition receptors (PRRs) on nearby healthy cells, including immune sentinel cells like macrophages. curiouskocab.comnih.gov The subsequent activation of the cGAS-STING pathway leads to the production of inflammatory mediators that characterize the sterile inflammatory response: swelling, redness, and immune cell infiltration. curiouskocab.comfrontiersin.org This process is crucial for clearing dead cells and debris, but if unresolved, chronic sterile inflammation can contribute to the pathogenesis of numerous diseases, including atherosclerosis, neurodegenerative disorders, and autoimmune conditions. nih.govfrontiersin.org

Immunomodulatory Effects and Feedback Loops

The potent inflammatory response triggered by DNA DAMPs must be tightly regulated to prevent excessive tissue damage and chronic inflammation. nih.govasm.org Several feedback loops and regulatory mechanisms exist to control these pathways.

Nuclease Activity : Cellular nucleases are critical for degrading self-DNA to prevent inappropriate immune activation. frontiersin.org For instance, extracellular DNases break down DNA released from dead cells, while cytosolic nucleases like TREX1 degrade DNA that has entered the cytoplasm, acting as a key negative regulator of the cGAS-STING pathway. nih.gov

Signaling Pathway Regulation : The components of the cGAS-STING pathway itself are subject to regulation through post-translational modifications, such as ubiquitination and phosphorylation, which can either enhance or inhibit signaling to fine-tune the response. frontiersin.orgnih.gov

Anti-inflammatory Cytokines : The initial pro-inflammatory response can also induce the production of anti-inflammatory mediators. For example, immune cells recruited to the site of sterile injury can switch their function from an inflammatory to an anti-inflammatory and repair-oriented role, helping to resolve inflammation. curiouskocab.com

These regulatory networks ensure that the response to cellular damage is appropriate and self-limiting, balancing the need for debris clearance and repair with the prevention of chronic, damaging inflammation. nih.gov

Role of Extracellular Self-DNA as a DAMP in Plant Innate Immunity

The recognition of self-DNA as a danger signal is not limited to mammals. Plants also possess a sophisticated innate immune system capable of detecting DAMPs to recognize cellular injury. nih.govtamu.edu Recent evidence has established that extracellular self-DNA (esDNA) functions as a significant DAMP in the plant kingdom. oup.comresearchgate.net

When plant cells are damaged, fragmented esDNA is released into the extracellular space. tamu.edu This esDNA is perceived by surrounding healthy cells, triggering hallmark innate immunity responses, including the generation of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinases (MAPKs). nih.govtamu.edu Research has shown that this response can be species-specific, with plants responding more strongly to esDNA from their own species compared to DNA from other species. nih.govtamu.edu Interestingly, only DNA fragments below a certain size (e.g., <700 bp) appear to be active, and the activity is abolished by treatment with DNase, confirming that the DNA fragments themselves, rather than other molecules, are the active signal. nih.govtamu.edu

Further investigation has revealed that the jasmonic acid (JA) signaling pathway is crucial for esDNA-mediated immunity in plants like Arabidopsis. oup.comnih.gov Treatment with esDNA induces JA production and the expression of JA-responsive genes, and this response is impaired in mutants with a defective JA pathway. nih.gov Ultimately, the recognition of esDNA as a DAMP enhances the plant's resistance to pathogens, demonstrating a conserved evolutionary principle of using misplaced self-DNA as a fundamental indicator of damage. nih.govnih.gov

Triggering of Wounding Responses and Damage Repair in Plants

Cellular damage, whether from mechanical injury or pathogen attack, leads to the release of nuclear and cytosolic components into the apoplast, the space outside the cell membrane. This includes fragmented DNA, referred to as extracellular self-DNA (esDNA). nih.govnih.govresearchgate.net 2'-Deoxyadenosine-5'-monophosphate is a primary constituent of this esDNA. Research indicates that plants have evolved mechanisms to recognize esDNA as a DAMP, initiating immune responses to counter threats and begin the healing process. nih.govnih.govresearchgate.net

The perception of esDNA as a danger signal triggers a cascade of defense responses. Studies have shown that esDNA can inhibit plant growth and trigger the production of reactive oxygen species (ROS), which are key signaling molecules in plant defense. nih.govnih.govresearchgate.net This response is often mediated through the jasmonic acid (JA) signaling pathway, a central hormonal pathway that regulates responses to wounding and attacks from certain pathogens. nih.govnih.gov The release of DNA components, including 2'-Deoxyadenosine-5'-monophosphate, serves as an alert, signaling the plant to activate wound-healing and defensive measures. wikipedia.organnualreviews.org

| DAMP Source | Key Signaling Pathway | Observed Plant Responses | Reference |

| Extracellular self-DNA (esDNA) | Jasmonic Acid (JA) | Inhibition of root growth, production of Reactive Oxygen Species (ROS), induced resistance to pathogens. | nih.govnih.govresearchgate.net |

| Extracellular ATP (eATP) | Calcium signaling, MAPK cascades | Cytosolic Ca2+ elevation, defense gene expression, wound response. | semanticscholar.orgfrontiersin.org |

| Cell Wall Fragments (Oligogalacturonides) | Pattern-Recognition Receptors | Activation of pattern-triggered immunity, defense against pathogens. | nih.gov |

Amplification of Pathogen-Triggered Immunity (PTI) Signals

The release of molecules like esDNA, and by extension its constituent 2'-Deoxyadenosine-5'-monophosphate, into the extracellular matrix creates a "danger" context that can prime or amplify the signals generated by PAMP recognition. apsnet.org For instance, the perception of esDNA has been shown to elicit resistance against pathogens such as Botrytis cinerea and Pseudomonas syringae. nih.govresearchgate.net This suggests that the presence of self-derived danger signals from cellular damage enhances the plant's readiness to respond to non-self molecules from pathogens. This collaboration between DAMP and PAMP signaling pathways leads to a more robust and rapid defense, involving heightened production of defense-related hormones and the expression of defense genes. researchgate.netapsnet.org DAMP perception can therefore result in a priming effect that enhances resistance against subsequent pathogen infections. apsnet.org

| Signaling Molecule Type | Example Molecules | Role in Immunity | Reference |

| DAMP | Extracellular self-DNA (esDNA), Extracellular ATP (eATP) | Signals cellular damage, activates immune responses, can amplify PTI signals. | nih.govannualreviews.orgapsnet.org |

| PAMP | Fungal chitin, Bacterial flagellin | Recognized as non-self, triggers Pattern-Triggered Immunity (PTI). | researchgate.net |

Role in Dna Repair Mechanisms and Maintenance of Genetic Stability

Direct Involvement of 2'-Deoxyadenosine-5'-monophosphate (B52560) in DNA Repair Processes

The chemical structure of dAMP and its modified forms can be both a source of potential DNA damage and a substrate for repair enzymes, placing it at a critical junction in DNA maintenance pathways.

A key mechanism for maintaining the integrity of the deoxynucleotide pool is the enzymatic sanitation of potentially mutagenic precursors. The enzyme Adenosine (B11128) deaminase-like protein 1 (ADAL1) plays a crucial role in this process. nih.govmerckmillipore.com ADAL1 functions to hydrolyze N6-methyl-2'-deoxyadenosine monophosphate (N6-methyl-dAMP), converting it into inosine (B1671953) monophosphate (IMP) and methylamine. reactome.orgnih.gov

N6-methyl-dAMP is a modified version of dAMP that can be generated during the metabolic breakdown of nucleic acids containing the epigenetic mark N6-methyladenine (m6A). nih.govnih.gov If not cleared from the nucleotide pool, N6-methyl-dAMP can be phosphorylated to its triphosphate form (N6-methyl-dATP) and subsequently misincorporated into DNA by polymerases. nih.govnih.gov This incorporation represents a form of DNA damage. The hydrolytic activity of ADAL1 effectively "sanitizes" the 2'-deoxynucleotide pool by catabolizing N6-methyl-dAMP, thereby preventing its entry into the DNA synthesis pathway and blocking the aberrant incorporation of methylated adenine (B156593) into the genome. nih.gov Research has shown that ADAL1 preferentially catabolizes 6mdAMP, highlighting its role as a key regulator in deoxynucleotide pool sanitation. nih.gov

Alkylation is a common form of DNA damage caused by both endogenous and environmental agents, resulting in the addition of alkyl groups to DNA bases. nih.govresearchgate.net These lesions can be cytotoxic and mutagenic if not repaired. youtube.com The Base Excision Repair (BER) pathway is a primary mechanism for correcting single-base lesions, including many forms of alkylation damage such as N7-methylguanine and N3-methyladenine. nih.gov

The BER process is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site. nih.gov An AP endonuclease then cleaves the DNA backbone at this site. Subsequently, a DNA polymerase fills the resulting single-nucleotide gap. nih.gov For a gap opposite a thymine, DNA polymerase incorporates a new adenine base, which requires deoxyadenosine (B7792050) triphosphate (dATP) as the substrate. nih.gov 2'-Deoxyadenosine-5'-monophosphate is the essential precursor for the synthesis of dATP. Through its conversion to dATP, dAMP provides the necessary building block to complete this critical step in the BER pathway, thus directly contributing to the repair of alkylated DNA and the restoration of genomic sequence fidelity. nih.gov

Interplay Between Nucleotide Pools and DNA Damage Response

The cell's repository of deoxynucleoside triphosphates (dNTPs), including dATP derived from dAMP, is not merely a passive resource. Its size and balance are actively monitored and regulated as part of the broader DNA damage response (DDR), influencing both the accuracy of DNA replication and the activation of cell cycle checkpoints.

The fidelity of DNA replication is critically dependent on maintaining appropriate and balanced intracellular concentrations of all four dNTPs. nih.govnih.gov The accuracy of DNA polymerases is compromised when the dNTP pools are imbalanced, which can significantly increase the rate of nucleotide misincorporation and lead to mutations. nih.govpnas.org

Perturbations in the dNTP pool can affect genomic stability by influencing both the rate and the fidelity of DNA synthesis. nih.govnih.gov For instance, an excess of one dNTP relative to the others can increase the likelihood of it being incorrectly inserted opposite a non-complementary template base. Conversely, a deficiency in a particular dNTP can cause replication forks to stall, which can lead to DNA breaks. biologists.com Since dATP is synthesized from dAMP, the metabolic pathways that control the level of dAMP are integral to ensuring a balanced supply of dATP for high-fidelity DNA replication. kanazawa-u.ac.jp Therefore, the regulation of the dAMP pool is a fundamental aspect of preventing mutations and maintaining genetic stability.

DNA damage checkpoints are sophisticated signaling networks that temporarily halt cell cycle progression to provide time for DNA repair. nih.govyoutube.comkhanacademy.org The state of the dNTP pool is a critical variable that is monitored by these checkpoint systems. pnas.orgnih.gov Significant imbalances or depletion of dNTPs can lead to replication stress, characterized by the slowing or stalling of replication forks. biologists.compnas.org

This stalled replication machinery, often featuring stretches of single-stranded DNA coated by Replication Protein A (RPA), is a potent signal that activates the master checkpoint kinases, such as ATR (Ataxia telangiectasia and Rad3-related). pnas.orgnih.gov Activation of the ATR-CHK1 signaling cascade can lead to cell cycle arrest, allowing the cell to stabilize the replication forks and correct the nucleotide imbalance or repair associated damage. pnas.org Furthermore, the checkpoint signaling pathway itself regulates dNTP levels, often by controlling the activity of ribonucleotide reductase (RNR), the enzyme responsible for de novo dNTP synthesis. pnas.org This creates a feedback loop where dNTP pools can both trigger a checkpoint response and be a target of checkpoint regulation, highlighting the central role of nucleotide metabolism in the maintenance of genome integrity. pnas.orgnih.gov

Advanced Research Methodologies and Emerging Themes in 2 Deoxyadenosine 5 Monophosphate Studies

Analytical Techniques for Quantitative Assessment of Nucleotide Pools

The accurate measurement of intracellular nucleotide pools, including dAMP, is crucial for understanding the metabolic processes that govern DNA synthesis and repair. nih.gov Several advanced analytical techniques have been developed to provide sensitive and quantitative assessments of these vital cellular components.

High-Performance Liquid Chromatography (HPLC) has emerged as a robust method for the separation and quantification of intracellular deoxyribonucleoside triphosphates (dNTPs). nih.gov An improved HPLC method allows for the measurement of dNTP levels well below 0.5 pmol per 106 cells, a sensitivity comparable to the DNA polymerase assay. nih.gov This method often incorporates a pre-step using a low-pressure strong anion-exchange column to concentrate and partially purify cell extracts, which are then analyzed on a column operating in a combined hydrophobic-interaction chromatography-reversed-phase chromatography mode. nih.gov

Another innovative approach is the development of fluorescence-based assays for the rapid and sensitive quantification of cellular dNTPs. oup.com These assays, often conducted in a 96-well format and utilizing a standard real-time PCR thermocycler, rely on the principle of dNTP-dependent primer extension. oup.com The incorporation of a limiting dNTP is necessary for a DNA polymerase to extend a primer and subsequently hydrolyze a dual-quenched fluorophore-labeled probe, resulting in a measurable fluorescent signal. oup.com Liquid chromatography-mass spectrometry (LC-MS/MS) is also a powerful tool for the determination of dNTP concentrations. oup.com

Table 1: Comparison of Analytical Techniques for Nucleotide Pool Assessment

| Technique | Principle | Sensitivity | Throughput |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on column chromatography. nih.gov | < 0.5 pmol per 106 cells. nih.gov | Moderate |

| Fluorescence-Based Assay | dNTP-dependent primer extension and probe hydrolysis. oup.com | High | High (96-well format). oup.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by chromatography coupled with mass-based detection. oup.com | Very High | Moderate to High |

Enzymatic Synthesis Approaches for Modified Deoxynucleotides and DNA

The enzymatic synthesis of modified deoxynucleotides and their incorporation into DNA is a cornerstone of modern molecular biology and biotechnology. This approach offers a green alternative to chemical synthesis and allows for the creation of DNA molecules with novel properties and functionalities. mdpi.comacs.org

A variety of DNA polymerases are utilized for the enzymatic incorporation of modified 2'-deoxyribonucleoside triphosphates (dNTPs) into DNA. acs.org While family A polymerases like Taq and Klenow fragment (exo-) can be used, family B DNA polymerases are often superior for incorporating modified nucleotides. nih.gov Terminal deoxynucleotidyl transferase (TdT), a template-independent DNA polymerase, is particularly useful as it can tolerate a wide range of chemically modified dNTPs for the synthesis of single-stranded polynucleotides. nih.govnih.gov This enzyme catalyzes the repetitive addition of random nucleotides to the 3'-OH terminus of a DNA strand. nih.gov

The synthesis of modified nucleoside 5'-monophosphates can be achieved using nucleoside kinases, such as deoxynucleoside kinase (dNK) from Drosophila melanogaster. mdpi.com This enzyme catalyzes the transfer of a phosphate (B84403) group from a donor like ATP or GTP to a nucleoside. mdpi.com D. melanogaster dNK has been shown to be active towards a wide range of canonical and modified nucleosides, with reaction yields often in the 40–90% range. mdpi.com

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic methods to produce novel nucleoside analogs. mdpi.comnih.gov For instance, purine (B94841) nucleoside phosphorylase (PNP) can be used to catalyze the synthesis of fluorescent ribofuranosides of various purine and 8-azapurine derivatives. mdpi.com These methods provide access to a diverse array of modified deoxynucleotides that can be used for various applications, including the specific labeling of DNA fragments and the selection of aptamers. nih.gov

Table 2: Enzymes Used in the Synthesis of Modified Deoxynucleotides and DNA

| Enzyme | Type | Function |

|---|---|---|

| DNA Polymerases (Family A and B) | Template-dependent polymerases | Incorporate modified dNTPs into a growing DNA strand. nih.gov |

| Terminal deoxynucleotidyl transferase (TdT) | Template-independent polymerase | Synthesizes single-stranded polynucleotides with modified dNTPs. nih.govnih.gov |

| Deoxynucleoside kinase (dNK) | Kinase | Phosphorylates nucleosides to form nucleoside monophosphates. mdpi.com |

| Purine nucleoside phosphorylase (PNP) | Phosphorylase | Catalyzes the synthesis of nucleoside analogs. mdpi.com |

Molecular Biological Assays for DNA Polymerase Fidelity and Translesion Synthesis

The fidelity of DNA polymerases is a critical factor in maintaining the integrity of the genome. Molecular biological assays are essential for determining the accuracy of these enzymes and for understanding how they bypass DNA lesions in a process known as translesion synthesis (TLS). ncl.ac.uknih.gov

DNA polymerase fidelity is defined by the accurate replication of a template and involves the correct selection and insertion of nucleoside triphosphates. assaygenie.com Many high-fidelity DNA polymerases possess a 3' to 5' exonuclease activity, or "proofreading," which allows them to remove incorrectly incorporated nucleotides. assaygenie.com The fidelity of a polymerase is often expressed as the inverse of its error rate. thermofisher.com For example, the error rate of Taq polymerase is approximately 2.1 x 10-4 mutations per base duplication, whereas the highly accurate T4 DNA polymerase has an error rate of not more than 3 x 10-6. nih.gov

Several assays are used to measure polymerase fidelity. The M13mp2 forward mutation assay is a comprehensive method that can detect a wide range of base substitution, deletion, and addition errors. ncl.ac.uk Another approach involves using a template with a specific mutation that results in a colorless phenotype; polymerase errors are then scored by the reversion of this phenotype. ncl.ac.uk

Translesion synthesis is a DNA damage tolerance mechanism where specialized, often low-fidelity, polymerases bypass lesions in the DNA template that block the progression of high-fidelity replicative polymerases. nih.govpsu.edu This process is a major source of DNA damage-induced mutagenesis. nih.gov The mechanisms governing the selection and switching of TLS polymerases at a DNA lesion are complex and are a subject of ongoing research. nih.gov In vitro primer extension studies are used to investigate the efficiency and fidelity of TLS polymerases when encountering specific DNA adducts, such as 1,N6-ethenodeoxyadenosine. semanticscholar.org Structural biology techniques, including X-ray crystallography and cryo-electron microscopy, provide insights into the mechanisms of TLS polymerases. nih.gov

Table 3: Error Rates of Various DNA Polymerases

| DNA Polymerase | Proofreading (3'→5' Exonuclease) | Error Rate (mutations per base duplication) |

|---|---|---|

| Taq Polymerase | No | 2.1 x 10-4nih.gov |

| Klenow Fragment | Yes | 1.3 x 10-4nih.gov |

| Modified T7 Polymerase | Yes | 3.4 x 10-5nih.gov |

| T4 DNA Polymerase | Yes | ≤ 3 x 10-6nih.gov |

Computational and Machine Learning Applications in dAMP Research

Computational and machine learning approaches are increasingly being applied to the study of nucleotides and nucleic acids, providing powerful tools for data analysis, prediction, and the design of novel molecules. These in silico methods complement experimental research by offering insights into complex biological systems.

Machine learning algorithms, such as convolutional neural networks, are being used for the classification and analysis of DNA sequences. frontiersin.org These models can extract abstract features from sequence data and have shown significant improvements in performance on various DNA sequence datasets. frontiersin.org Clustering algorithms can group sequences with similar characteristics, which is valuable for exploring the functions of unknown sequences. frontiersin.org In the context of protein engineering, machine learning models guided by nucleotide augmentation techniques can enhance performance with limited training data. oup.com

In silico screening and molecular dynamics simulations are powerful tools for drug discovery and for understanding molecular interactions. nih.govresearchgate.netmdpi.com These methods can be used to predict the binding of small molecules to target proteins, such as enzymes involved in nucleotide metabolism. nih.gov For example, molecular docking can identify potential inhibitors of an enzyme, and molecular dynamics simulations can provide insights into the stability of the protein-ligand complex. nih.govmdpi.com These computational approaches can significantly reduce the time and cost associated with the discovery and development of new drugs. mdpi.com

The application of machine learning is also extending to the interpretation of complex experimental data. For instance, AI and machine learning techniques can enhance the accuracy of nucleobase identification in quantum tunneling sequencing methods by effectively processing complex signals and filtering out background noise. acs.org Furthermore, machine learning models are being developed to predict the risk of environmental factors like dampness in buildings, which can have implications for human health. nih.gov

Table 4: Applications of Computational and Machine Learning in Nucleotide Research

| Application | Method | Description |

|---|---|---|

| DNA Sequence Analysis | Convolutional Neural Networks, Clustering Algorithms | Classification and functional prediction of DNA sequences. frontiersin.org |

| Protein Engineering | Nucleotide Augmentation | Improving the performance of machine learning models for protein design. oup.com |

| Drug Discovery | Molecular Docking, Molecular Dynamics Simulations | In silico screening and characterization of potential drug candidates. nih.govmdpi.com |

| Experimental Data Analysis | AI/Machine Learning | Enhancing the accuracy of experimental techniques like quantum tunneling sequencing. acs.org |

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing 5'-dAMP?

- Methodology :

- Chemical synthesis : Utilizes coupling agents like dicyclohexylcarbodiimide (DCC) for phosphoramidate formation. For example, 5'-dAMP is synthesized via reaction with N-methyl-L-aspartic acid methyl ester under reflux, followed by alkaline hydrolysis .

- Enzymatic biosynthesis : Employs recombinant enzymes (e.g., deoxycytidine kinase, acetate kinase) in a one-pot system for efficient 5'-dNMP production. This method avoids harsh chemical conditions and achieves yields >70% .

- Key Data :

- Chemical synthesis achieves ~52% yield after 72 hours .

- Enzymatic systems produce 5'-dAMP with higher purity and scalability .

Q. How is the structural conformation of 5'-dAMP analyzed in gas-phase studies?

- Methodology :

- IRMPD spectroscopy : Coupled with electrospray ionization (ESI) mass spectrometry, this technique identifies vibrational signatures of gas-phase ions. For 5'-dAMP complexes, spectra are recorded in 700–3800 cm⁻¹ regions .

- DFT calculations : B3LYP/6-311G level theory predicts vibrational modes and stabilizes isomer structures .

- Key Finding :

- Gas-phase 5'-dAMP adopts multiple conformers, with phosphate and sugar moieties influencing hydrogen-bonding networks .

Advanced Research Questions

Q. Why does cisplatin preferentially coordinate to the N3 site of adenine in 5'-dAMP despite N7 being thermodynamically favorable?

- Methodology :

- IRMPD kinetics : Measures fragmentation rates of cisplatin-5'-dAMP isomers. N3-coordinated species show faster dissociation at 3663 cm⁻¹, correlating with experimental abundance .

- DFT energy comparisons : N7 isomers are calculated to be ~3 kcal/mol more stable, yet N3 dominates due to kinetic trapping during solution-phase reaction .

- Key Data :

- N3 isomers constitute ~60% of the sampled population, while N7 isomers are <10% .

- Fragmentation pathways (e.g., NH₃/HCl loss) are isomer-specific, validated via IRMPD action spectra .

Q. How can kinetic vs. thermodynamic control be experimentally distinguished in cisplatin-5'-dAMP complexation?

- Methodology :

- Time-resolved ESI-MS : Monitors reaction intermediates over time to track isomer distribution .

- Variable-temperature IRMPD : Assesses stability shifts under controlled thermal conditions .

- Key Finding :

- Cisplatin-5'-dAMP complexation is kinetically driven in aqueous solution, favoring N3 coordination. Thermodynamic control would require prolonged equilibration (>24 hours) .

Q. What role does 5'-dAMP play in oxidative DNA damage repair mechanisms?

- Methodology :

- Radical repair assays : Acteoside derivatives repair 2'-deoxyadenosine-5'-monophosphate radicals (dAMP•) via hydrogen donation, monitored by EPR spectroscopy .

- Molecular docking : Simulates interactions between repair agents and DNA minor grooves, revealing preferential binding to damaged sites .

- Key Data :

- Acteoside repairs dAMP• with rate constants >10⁹ M⁻¹s⁻¹, preventing mutagenic lesions .

Q. How do structural modifications (e.g., 2'-deoxyribose) affect membrane permeability of 5'-dAMP derivatives?

- Methodology :

- Lipid bilayer permeation assays : Compares diffusion rates of 5'-dAMP, AMP, and phosphorylated analogs through fatty acid membranes .

- Fluorescence quenching : Quantifies nucleotide entry into protocell models .

- Key Finding :

- 5'-dAMP permeates membranes 2–3× faster than AMP due to reduced steric hindrance from the 2'-deoxyribose .

Data Contradiction Analysis

Q. Why do experimental IRMPD spectra contradict DFT-predicted stability rankings for cisplatin-5'-dAMP isomers?

- Resolution :

- Sampling bias : ESI favors solution-phase intermediates, trapping metastable N3/N1 isomers during desolvation .

- Vibrational mode overlap : N3 and N1 isomers share spectral features (e.g., NH₂ stretches at 3381–3557 cm⁻¹), complicating DFT interpretations .

- Implication :

- Gas-phase studies may not reflect biological coordination preferences, necessitating cross-validation with condensed-phase NMR/X-ray data .

Experimental Design Considerations

Q. What controls are essential for IRMPD studies of nucleotide-metal complexes?

- Critical Controls :

- Isomer-specific fragmentation : Validate dissociation pathways using isotopic labeling .

- Laser power calibration : Ensure non-destructive irradiation to avoid photodegradation artifacts .

- Theoretical benchmarks : Compare multiple DFT functionals (e.g., B3LYP vs. ωB97X-D) to reduce computational bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.